molecular formula C9H16O3 B14420848 Ethyl 3-(3,3-dimethyloxiran-2-YL)propanoate CAS No. 80922-64-1

Ethyl 3-(3,3-dimethyloxiran-2-YL)propanoate

Cat. No.: B14420848
CAS No.: 80922-64-1
M. Wt: 172.22 g/mol
InChI Key: RGXQUIYOIGFORB-UHFFFAOYSA-N
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Description

Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate is an epoxide-containing ester characterized by a 3,3-dimethyloxirane (epoxide) ring attached to a propanoate backbone. The epoxide group introduces significant reactivity due to its strained three-membered ring, making the compound valuable in synthetic chemistry for ring-opening reactions, polymer precursors, or pharmaceutical intermediates .

Properties

CAS No.

80922-64-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate

InChI

InChI=1S/C9H16O3/c1-4-11-8(10)6-5-7-9(2,3)12-7/h7H,4-6H2,1-3H3

InChI Key

RGXQUIYOIGFORB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1C(O1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3,3-dimethyloxirane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3,3-dimethyloxiran-2-yl)propanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structural Differences :

  • Replaces the dimethyloxirane group with a methylthio (-SCH₃) moiety.
  • Lacks the strained epoxide ring but includes a sulfur atom.

Physical Properties :

  • Higher volatility compared to epoxides due to reduced polarity.
Property Ethyl 3-(3,3-Dimethyloxiran-2-yl)propanoate Ethyl 3-(Methylthio)propanoate
Functional Group Epoxide Thioether
Key Reactivity Ring-opening reactions Nucleophilic substitution
Primary Application Synthetic intermediates Flavor and fragrance industry

Ethyl 3-Oxo-3-(Tetrahydrofuran-2-yl)propanoate

Structural Differences :

  • Features a tetrahydrofuran (THF) ring and a ketone group (oxo) instead of an epoxide.

Physical Properties :

  • Higher boiling point than the epoxide due to hydrogen bonding from the ketone.
Property This compound Ethyl 3-Oxo-3-(THF-2-yl)propanoate
Functional Group Epoxide Ketone + THF
Key Reactivity Acid/base-catalyzed ring-opening Condensation reactions
Stability Moderate (epoxide sensitivity) High (stable cyclic ether)

Ethyl 3-(2-Furyl)propanoate

Structural Differences :

  • Substitutes the epoxide with a furan ring.

Physical Properties :

  • Lower polarity than the epoxide due to aromatic furan.
Property This compound Ethyl 3-(2-Furyl)propanoate
Functional Group Epoxide Furan
Key Reactivity Nucleophilic attack on epoxide Electrophilic substitution
Thermal Stability Moderate High (aromatic stabilization)

Ethyl 3-[5-(Aminomethylene)-4-Oxo-2-Thioxothiazolidin-3-yl]propanoate

Structural Differences :

  • Incorporates a thiazolidinone ring with sulfur and nitrogen atoms.

Physical Properties :

Property This compound Ethyl 3-Thiazolidinone Derivative
Functional Group Epoxide Thiazolidinone
Bioactivity Limited Antibacterial/antifungal
Solubility Moderate in organic solvents Higher in polar aprotic solvents

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